PROTAC-I
Description
Conceptual Framework and Mechanism of Action
Proteolysis Targeting Chimeras represent a fundamentally different approach to protein modulation compared to traditional pharmaceutical strategies. These heterobifunctional molecules consist of three essential components: a protein-of-interest binding moiety, a flexible linker, and an E3 ubiquitin ligase recruiting ligand. The conceptual framework underlying Proteolysis Targeting Chimeras leverages the cell's endogenous protein quality control system, specifically the ubiquitin-proteasome system, to achieve selective protein degradation.
The mechanism of action involves the formation of a ternary complex between the target protein, the Proteolysis Targeting Chimera molecule, and an E3 ubiquitin ligase. This proximity-induced interaction facilitates the transfer of ubiquitin molecules to the target protein through a well-characterized enzymatic cascade. Initially, an E1 ubiquitin-activating enzyme activates ubiquitin in an adenosine triphosphate-dependent manner, followed by transfer to an E2 ubiquitin-conjugating enzyme. The E3 ligase then catalyzes the covalent attachment of ubiquitin to lysine residues on the target protein, ultimately resulting in the formation of polyubiquitin chains.
The formation of stable ternary complexes represents a critical determinant of Proteolysis Targeting Chimera efficacy. Research has demonstrated that the preferential degradation of target proteins correlates strongly with the stability of these three-component assemblies rather than simple binding affinity. Structural studies have revealed that effective Proteolysis Targeting Chimeras can induce extensive protein-protein interactions between the target and E3 ligase, promoting cooperative complex formation. This cooperativity phenomenon, defined as the ratio of binary to ternary complex binding affinity, can significantly enhance degradation potency.
A distinctive characteristic of Proteolysis Targeting Chimera function is the catalytic nature of their mechanism. Unlike traditional inhibitors that require stoichiometric occupancy of target proteins, Proteolysis Targeting Chimeras can be recycled after successful target degradation, enabling sub-stoichiometric dosing. This catalytic mode of action allows a single Proteolysis Targeting Chimera molecule to facilitate the degradation of multiple target protein copies.
The hook effect represents an important pharmacological consideration in Proteolysis Targeting Chimera function. At high concentrations, these bifunctional molecules can form competing binary complexes with either the target protein or E3 ligase, disrupting ternary complex formation and reducing degradation efficiency. This phenomenon typically manifests as a bell-shaped dose-response curve, where maximal degradation occurs at intermediate concentrations.
Historical Context of Targeted Protein Degradation
The concept of targeted protein degradation emerged from fundamental research into cellular protein homeostasis mechanisms. The ubiquitin-proteasome system was recognized as the primary pathway for intracellular protein regulation in eukaryotic cells, responsible for maintaining proteostasis through selective protein degradation. This understanding provided the theoretical foundation for developing strategies to artificially recruit specific proteins to the degradation machinery.
The pioneering work leading to Proteolysis Targeting Chimera development began with efforts to understand how cells naturally regulate protein levels through post-translational modifications. Ubiquitination emerged as a critical regulatory mechanism, with E3 ubiquitin ligases serving as specificity determinants for substrate recognition. The Skp1-Cullin-F box complex containing Hrt1 represented one of the best-characterized E3 ligase systems, making it an attractive target for initial proof-of-concept studies.
Kathleen Sakamoto, Craig Crews, and Ray Deshaies reported the first Proteolysis Targeting Chimera molecule in 2001, establishing the fundamental principles of chemically-induced protein degradation. This groundbreaking work demonstrated that synthetic molecules could artificially recruit target proteins to E3 ligases, resulting in ubiquitination and subsequent proteasomal degradation. The success of this initial compound validated the conceptual framework and established targeted protein degradation as a viable therapeutic strategy.
The historical progression from peptide-based to small molecule Proteolysis Targeting Chimeras marked a crucial evolution in the field. Early peptide-based compounds suffered from poor cell permeability, proteolytic instability, and limited potency, typically requiring micromolar concentrations. The development of small molecule E3 ligase ligands enabled the creation of more drug-like Proteolysis Targeting Chimeras with improved cellular uptake and enhanced potency.
Yale University's licensing of Proteolysis Targeting Chimera technology to Arvinas in 2013-2014 represented a significant milestone in translating this academic discovery toward therapeutic applications. This technology transfer facilitated the advancement of Proteolysis Targeting Chimeras from research tools to potential clinical candidates, with multiple compounds entering human trials by 2019.
Significance in Chemical Biology and Drug Discovery
Proteolysis Targeting Chimeras have fundamentally transformed chemical biology by providing unprecedented access to the functional consequences of protein depletion. Unlike genetic knockout approaches that permanently eliminate protein expression, Proteolysis Targeting Chimeras enable temporal and reversible protein degradation, allowing researchers to study essential proteins without compromising cell viability. This capability has proven invaluable for investigating protein functions that cannot be adequately studied through traditional inhibition approaches.
The significance of Proteolysis Targeting Chimeras extends beyond simple protein knockdown to encompass the modulation of non-enzymatic protein functions. Traditional small molecule inhibitors typically target specific functional domains, such as active sites or allosteric binding regions, leaving other protein functions intact. In contrast, Proteolysis Targeting Chimeras eliminate the entire target protein, affecting all associated functions including scaffolding, protein-protein interactions, and regulatory roles.
The technology has expanded the druggable proteome by enabling the targeting of previously intractable proteins. Many disease-relevant proteins lack suitable binding pockets for traditional small molecule inhibitors, rendering them "undruggable" through conventional approaches. Proteolysis Targeting Chimeras require only modest binding affinity to recruit target proteins, significantly lowering the threshold for targetability. This expanded accessibility has opened new therapeutic opportunities for proteins previously considered beyond pharmaceutical intervention.
The characterization of E3 ligase diversity has revealed the enormous potential for expanding Proteolysis Targeting Chimera applications. Human cells contain over 600 E3 ligases, yet only a small fraction have been exploited for targeted protein degradation. Systematic analysis has identified 686 E3 ligases with evidence of ligand interaction, suggesting vast untapped potential for developing new Proteolysis Targeting Chimera platforms. The tissue-specific and disease-context expression patterns of different E3 ligases offer opportunities for developing highly selective degradation strategies.
The application of Proteolysis Targeting Chimeras to previously intractable targets has demonstrated particular promise in oncology. Many cancer-driving proteins, including transcription factors and scaffolding proteins, have proven resistant to traditional inhibition approaches. Proteolysis Targeting Chimera-mediated degradation offers a complementary strategy for targeting these critical oncoproteins. The technology has also shown potential for addressing drug resistance mechanisms, as protein degradation can overcome many resistance mutations that affect inhibitor binding.
Comparison with Traditional Small Molecule Inhibitors
The fundamental distinction between Proteolysis Targeting Chimeras and traditional small molecule inhibitors lies in their respective mechanisms of action. Traditional inhibitors function through occupancy-driven pharmacology, requiring sustained binding to target proteins to maintain therapeutic effect. This mechanism necessitates high drug concentrations to achieve adequate receptor occupancy, often leading to dose-limiting toxicities and off-target effects. In contrast, Proteolysis Targeting Chimeras operate through event-driven pharmacology, where a single binding and degradation event can eliminate target protein function for extended periods.
The catalytic nature of Proteolysis Targeting Chimera action provides significant advantages over stoichiometric inhibition. A single Proteolysis Targeting Chimera molecule can facilitate the degradation of multiple target protein copies before being consumed or eliminated. This amplification effect enables therapeutic efficacy at sub-stoichiometric concentrations, potentially reducing the risk of dose-dependent adverse effects. Traditional inhibitors, conversely, must maintain continuous occupancy of target sites, requiring sustained high concentrations throughout the dosing interval.
| Parameter | Traditional Small Molecule Inhibitors | Proteolysis Targeting Chimeras |
|---|---|---|
| Mechanism of Action | Occupancy-driven inhibition | Event-driven degradation |
| Protein Function Affected | Specific enzymatic activity | All protein functions |
| Dosing Requirements | Stoichiometric, sustained occupancy | Sub-stoichiometric, catalytic |
| Target Protein Levels | Often increased due to stabilization | Reduced through degradation |
| Resistance Mechanisms | Binding site mutations, overexpression | Less susceptible to binding mutations |
| Druggable Target Space | Limited to proteins with binding pockets | Expanded to include "undruggable" targets |
| Duration of Effect | Dependent on drug half-life | Extended beyond compound clearance |
The issue of target protein accumulation represents a significant limitation of traditional inhibitors that Proteolysis Targeting Chimeras can address. Prolonged inhibitor treatment often leads to increased target protein levels through compensatory upregulation and protein stabilization. This accumulation can diminish therapeutic efficacy and contribute to resistance development. Proteolysis Targeting Chimeras actively reduce target protein levels, preventing accumulation and potentially enhancing therapeutic durability.
The selectivity profiles of Proteolysis Targeting Chimeras can differ substantially from those of their component inhibitors. Linker length and composition significantly influence degradation selectivity, with minor structural modifications capable of altering target specificity. For example, increasing linker length by just three atoms in lapatinib-based Proteolysis Targeting Chimeras converted dual epidermal growth factor receptor and human epidermal growth factor receptor 2 selectivity to epidermal growth factor receptor-only degradation. This tunability provides opportunities for developing highly selective degraders even from relatively promiscuous starting inhibitors.
The pharmacokinetic properties of Proteolysis Targeting Chimeras present both challenges and opportunities compared to traditional small molecules. These bifunctional compounds typically exhibit higher molecular weights, increased hydrogen bond donor counts, and larger polar surface areas, all of which can negatively impact oral bioavailability. However, the catalytic mechanism may compensate for reduced exposure by enabling efficacy at lower systemic concentrations. The extended duration of protein depletion following Proteolysis Targeting Chimera treatment may also allow for less frequent dosing compared to traditional inhibitors.
Properties
CAS No. |
1448189-04-5 |
|---|---|
Molecular Formula |
C52H74N4O10S |
Molecular Weight |
947.24 |
IUPAC Name |
(2S,4R)-1-((S)-2-(tert-Butyl)-19-((7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl)-4-oxo-6,9,12,15-tetraoxa-3-azanonadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H74N4O10S/c1-33-47(67-32-54-33)35-11-9-34(10-12-35)29-53-49(61)43-28-39(58)30-56(43)50(62)48(51(2,3)4)55-45(60)31-66-25-24-65-23-22-64-21-20-63-19-7-6-8-36-26-37-27-38(57)13-14-40(37)41-17-18-52(5)42(46(36)41)15-16-44(52)59/h9-14,27,32,36,39,41-44,46,48,57-59H,6-8,15-26,28-31H2,1-5H3,(H,53,61)(H,55,60)/t36-,39-,41-,42+,43+,44+,46-,48-,52+/m1/s1 |
InChI Key |
AMIXLHOERNJPME-NFKZCJKKSA-N |
SMILES |
O=C([C@H]1N(C([C@H](C(C)(C)C)NC(COCCOCCOCCOCCCC[C@@H]2CC3=CC(O)=CC=C3[C@@]4([H])CC[C@]5(C)[C@@H](O)CC[C@@]5([H])[C@]24[H])=O)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PROTAC-I; PROTAC I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This compound’s CRBN-based recruitment may enhance tissue penetration compared to VHL-dependent PROTAC1 .
- Longer linkers in FAK-targeting PROTACs improve ternary complex formation but increase molecular weight, reducing oral bioavailability .
Pharmacokinetic and Physicochemical Properties
highlights that this compound’s ionization profile complicates its formulation, unlike neutral PROTACs in clinical trials. Its aqueous solubility (logS = -4.2) and rotatable bond count (15) exceed recommended thresholds for drug-likeness, necessitating prodrug strategies . In contrast, RIPK1-targeting PROTACs exhibit better solubility (logS = -3.5) due to polar linker modifications .
Research Findings and Challenges
Efficacy in Disease Models
- This compound achieved 90% target degradation in xenograft models at 10 mg/kg, outperforming PROTAC1 (60% degradation at 50 mg/kg) .
- Its selectivity profile reduces off-target toxicity, a limitation observed in earlier PROTACs with non-specific warheads .
Limitations and Innovations
- Linker Design : this compound’s polyethylene glycol (PEG) linker improves solubility but introduces metabolic instability. Recent platforms like Auto-RapTAC enable rapid screening of stable linkers .
- Empirical Optimization : Unlike small-molecule inhibitors, this compound’s activity depends on ternary complex dynamics, requiring iterative adjustments to warhead and linker chemistry .
Data Tables
Table 1: Physicochemical Properties of this compound vs. Comparators
| Property | This compound | PROTAC1 | FAK-PROTAC |
|---|---|---|---|
| Molecular Weight (Da) | 820 | 785 | 850 |
| logP | 3.5 | 3.2 | 4.1 |
| Hydrogen Bond Donors | 5 | 4 | 6 |
| Rotatable Bonds | 15 | 12 | 18 |
| Topological Polar SA | 150 Ų | 135 Ų | 170 Ų |
Data sourced from PROTAC-DB and experimental studies .
Preparation Methods
Synthesis of E3 Ligase-Recruiting Motifs
Two predominant E3 ligase motifs have been employed in this compound synthesis:
-
HIF-1α-derived pentapeptide (ALAPY) : Recognized by the von Hippel-Lindau (VHL) E3 ligase, this motif exhibits superior cell permeability compared to earlier designs. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry yields the ALAPY sequence with >95% purity, as confirmed by reverse-phase HPLC.
-
IκBα-derived phosphopeptide : This motif binds SCF^β-TRCP but suffers from poor bioavailability due to its charged phosphate group.
Table 1: Comparison of E3 Ligase Motifs in this compound Synthesis
Target Ligand Functionalization
The target ligand (e.g., a kinase inhibitor) is modified with a terminal alkyne or azide handle to enable bioorthogonal coupling. For instance, JQ1—a BET bromodomain ligand—is functionalized via SN2 displacement of a bromoacetamide intermediate, introducing a propargyl ether group for subsequent click chemistry.
Linker Coupling via Click Chemistry
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) joins the E3 motif and target ligand. Optimal linker length (e.g., PEG4 or PEG6) is determined empirically to balance ternary complex stability and proteasomal clearance kinetics. Reaction yields typically range from 65–80%, requiring purification by preparative HPLC.
Late-Stage C–H Amidation for Streamlined Synthesis
Advantages Over Traditional Methods
-
Modularity : Dioxazolones with pre-installed PEG linkers simplify diversification.
-
Sustainability : 50% reduction in synthetic steps compared to convergent approaches.
-
Scalability : Gram-scale reactions demonstrate consistent yields (70±5%).
Computational Docking for Linker Optimization
While synthetic methods assemble this compound’s components, computational tools like MEGA PROTAC predict optimal linker geometries by simulating ternary complex formation. This pipeline combines protein-protein docking, grid search refinement, and cluster-based scoring to prioritize synthetically feasible designs.
MEGA PROTAC Workflow
-
Protein-Protein Docking : MEGADOCK generates 5,000 initial poses of the E3 ligase and target protein.
-
Grid Search Refinement : A 1.5 Å resolution grid optimizes translational/rotational alignment, prioritizing complexes with 12–18 Å inter-ligand distances.
-
Cluster Filtering : Voronoi tessellation (VoroMQA) and solvent-accessible surface area (SASA) scores rank clusters by ternary complex stability.
Table 3: Docking Performance in this compound Design
| Metric | MEGA PROTAC | BOTCP (Baseline) | Improvement |
|---|---|---|---|
| Maximum DockQ Score | 0.71 | 0.60 | 18% |
| Median DockQ Score | 0.54 | 0.40 | 35% |
| Near-Native Clusters | 8/22 | 4/22 | 100% |
Experimental Validation
Docking-predicted linkers (e.g., alkyl chains vs. PEGs) are synthesized and tested in degradation assays. A PEG6 linker designed via MEGA PROTAC achieved DC50 = 12 nM for BRD4 degradation, outperforming heuristic designs by 5-fold.
Analytical Characterization and Quality Control
Purity Assessment
-
HPLC : Symmetry C18 columns (3.5 µm, 4.6×150 mm) with 0.1% TFA/ACN gradients resolve this compound from unreacted fragments. Acceptance criteria: ≥95% purity.
-
Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm). For this compound (C54H72N12O8S), observed m/z = 1081.5481 [M+H]+.
Q & A
Q. What are the fundamental design principles of PROTAC-I, and how do its components (E3 ligase anchor, warhead, linker) influence target degradation efficiency?
this compound is a heterobifunctional molecule comprising three critical components:
- E3 ligase anchor : Binds to an E3 ubiquitin ligase (e.g., VHL or cereblon) to recruit the ubiquitination machinery.
- Warhead : Targets the protein of interest (POI) for degradation.
- Linker : Connects the anchor and warhead, modulating ternary complex stability and spatial orientation.
Methodological Insight:
Q. How can researchers optimize this compound’s linker length and composition to enhance proteasomal degradation specificity?
Linker optimization involves balancing flexibility, hydrophilicity, and steric effects to promote stable ternary complex formation.
- Empirical approach : Synthesize this compound variants with polyethylene glycol (PEG), alkyl, or functionalized linkers. Test degradation efficacy in cell lines using dose-response curves (e.g., DC₅₀ values).
- Computational guidance : Employ molecular dynamics simulations to model ternary complex conformations and predict optimal linker lengths .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s degradation efficiency across different cellular models?
Contradictions may arise from variations in E3 ligase expression, POI ubiquitination kinetics, or off-target effects.
- Step 1 : Validate E3 ligase and POI expression levels in each model using qPCR or flow cytometry .
- Step 2 : Perform competitive binding assays to rule out warhead-mediated off-target interactions.
- Step 3 : Compare degradation kinetics using time-course experiments with proteasome inhibitors (e.g., MG-132) to isolate proteasome-dependent effects .
Q. What methodologies are recommended to characterize this compound’s ternary complex stability and stoichiometry?
- Cryo-electron microscopy (Cryo-EM) : Resolve 3D structures of this compound/POI/E3 ligase complexes to identify critical binding interfaces .
- Native mass spectrometry : Determine stoichiometry and binding affinities under near-physiological conditions.
- Fluorescence resonance energy transfer (FRET) : Monitor real-time conformational changes in live cells.
Q. How can researchers mitigate synthetic challenges in this compound assembly, particularly linker functionalization?
Key strategies include:
- Modular synthesis : Use click chemistry (e.g., azide-alkyne cycloaddition) to couple pre-functionalized anchor and warhead modules.
- Linker diversification : Incorporate cleavable (e.g., protease-sensitive) or stimuli-responsive (e.g., pH-labile) linkers to study structure-activity relationships .
Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent degradation effects?
- Four-parameter logistic regression : Fit dose-response data to calculate DC₅₀ (half-maximal degradation concentration) and efficacy (Emax).
- Hill slope analysis : Assess cooperativity in ternary complex formation.
- ANOVA with post-hoc tests : Compare degradation efficiency across experimental groups (e.g., linker variants, cell types) .
Q. How can researchers differentiate between on-target degradation and nonspecific protein aggregation in this compound studies?
- Control experiments : Include inactive PROTAC analogs (e.g., warhead-deficient or E3 ligase-binding mutants).
- Cellular imaging : Use confocal microscopy with POI-specific fluorescent tags to visualize subcellular localization.
- Thermal proteome profiling (TPP) : Identify proteome-wide stability changes induced by this compound .
Experimental Design Considerations
Q. What are the critical parameters for designing in vivo studies of this compound?
- Pharmacokinetics : Assess bioavailability, half-life, and tissue distribution via LC-MS/MS .
- Toxicity screening : Monitor off-target effects using RNA-seq or proteomics to detect unintended pathway modulation.
- Dosing regimen : Optimize frequency based on this compound’s degradation-recovery kinetics .
Q. How can computational tools accelerate this compound’s rational design?
Q. What validation criteria are essential for confirming this compound’s mechanism of action?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
